2-(2,4-Difluoro-5-methylphenyl)propanoic acid
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Overview
Description
2-(2,4-Difluoro-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, featuring two fluorine atoms and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid typically involves the reaction of 2,4-difluoro-5-methylbenzene with propanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of propanoic acid reacts with the aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoro-5-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate biological membranes. It may act on various enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-(2,4-Dichlorophenyl)propanoic acid
- 2-(2,4-Difluorophenyl)propanoic acid
Uniqueness
2-(2,4-Difluoro-5-methylphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to its analogs.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,4-difluoro-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-5-3-7(6(2)10(13)14)9(12)4-8(5)11/h3-4,6H,1-2H3,(H,13,14) |
InChI Key |
FJSZYLBIYBPXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C(C)C(=O)O |
Origin of Product |
United States |
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